(2-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid hydrochloride
Description
(2-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid hydrochloride is a heterocyclic boronic acid derivative featuring a pyridine core substituted with a pyrrolidine ring at the 2-position and a boronic acid group at the 3-position. The hydrochloride salt enhances its stability and solubility in polar solvents, making it advantageous for applications in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) and pharmaceutical intermediate synthesis .
Properties
Molecular Formula |
C9H14BClN2O2 |
|---|---|
Molecular Weight |
228.48 g/mol |
IUPAC Name |
(2-pyrrolidin-1-ylpyridin-3-yl)boronic acid;hydrochloride |
InChI |
InChI=1S/C9H13BN2O2.ClH/c13-10(14)8-4-3-5-11-9(8)12-6-1-2-7-12;/h3-5,13-14H,1-2,6-7H2;1H |
InChI Key |
FVGREYZYMKDJIC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=CC=C1)N2CCCC2)(O)O.Cl |
Origin of Product |
United States |
Preparation Methods
General Approach
The synthesis typically involves two main steps:
- Introduction of the pyrrolidin-1-yl substituent at the 2-position of the pyridine ring.
- Installation of the boronic acid group at the 3-position of the pyridine ring.
The final step is the formation of the hydrochloride salt to improve the compound's crystallinity and stability.
Pyrrolidinyl Substitution on Pyridine
The 2-(pyrrolidin-1-yl)pyridine scaffold is often prepared by nucleophilic aromatic substitution or palladium-catalyzed amination of 2-halopyridines with pyrrolidine. For example, 2-chloropyridine derivatives can be treated with pyrrolidine under basic conditions or with palladium catalysts to afford 2-(pyrrolidin-1-yl)pyridine intermediates.
Installation of the Boronic Acid Group
The boronic acid functionality at the 3-position is commonly introduced via palladium-catalyzed borylation of 3-halopyridine derivatives or via Suzuki-Miyaura coupling with boronate esters. The direct borylation of halopyridines using bis(pinacolato)diboron (B2pin2) under Pd catalysis is a frequently employed method.
Formation of Hydrochloride Salt
The free boronic acid is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, often resulting in a crystalline solid suitable for isolation and characterization.
Detailed Preparation Methods
Palladium-Catalyzed Borylation of 2-(Pyrrolidin-1-yl)-3-halopyridine
A representative method involves the following steps:
- Starting from 2-(pyrrolidin-1-yl)-3-bromopyridine or 2-(pyrrolidin-1-yl)-3-chloropyridine.
- Reacting with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst such as Pd(dppf)Cl2 or Pd(PPh3)4.
- Using potassium acetate or potassium carbonate as base.
- Conducting the reaction in solvents like 1,4-dioxane or dimethylformamide (DMF).
- Heating the mixture typically between 80°C to 100°C under inert atmosphere for 12-24 hours.
This reaction yields the corresponding pinacol boronate ester intermediate, which is then hydrolyzed to the boronic acid.
Hydrolysis and Salt Formation
- The pinacol boronate ester is hydrolyzed using aqueous acidic conditions (e.g., HCl in water or aqueous methanol).
- The resulting boronic acid is isolated and purified.
- Treatment with hydrochloric acid produces the hydrochloride salt, which can be crystallized from solvents such as acetone or ethanol.
Alternative Suzuki-Miyaura Coupling Route
An alternative approach involves:
- Coupling 2-(pyrrolidin-1-yl)-3-bromopyridine with pyridin-3-ylboronic acid under Suzuki conditions.
- Catalysts such as tetrakis(triphenylphosphine)palladium(0) are used.
- Bases like potassium carbonate in mixed solvents (1,4-dioxane/water) at 80°C for 16 hours.
- Workup includes extraction, drying, and purification by chromatography.
This method is less direct but useful if starting from different substituted pyridines.
Reaction Conditions and Yields
| Step | Reagents & Catalysts | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Borylation of 2-(pyrrolidin-1-yl)-3-halopyridine | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | 1,4-Dioxane/DMF | 80-100 | 12-24 | 70-85 | Inert atmosphere; yields depend on halide |
| Hydrolysis to boronic acid | Aqueous HCl or acidic methanol | Water/methanol | RT | 1-3 | Quantitative | Followed by isolation of free acid |
| Formation of hydrochloride salt | HCl (gaseous or aqueous) | Acetone/ethanol | 0-25 | 2-4 | 90-95 | Crystallization improves purity |
| Suzuki-Miyaura coupling | Pyridin-3-ylboronic acid, Pd(PPh3)4, K2CO3 | 1,4-Dioxane/water | 80 | 16 | 68-76 | Alternative route, more steps involved |
Purification and Characterization
- Purification is typically achieved by silica gel chromatography using gradients of methanol in dichloromethane or ethyl acetate/hexanes.
- Crystallization from acetone or ethanol is used to obtain the hydrochloride salt in high purity.
- Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry (ESI-MS), and elemental analysis.
- The hydrochloride salt exhibits improved stability and handling properties compared to the free boronic acid.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a critical substrate in Suzuki-Miyaura reactions, enabling the synthesis of biaryl systems. The boronic acid moiety reacts with aryl halides under palladium catalysis to form C–C bonds.
| Substrate | Catalyst | Base | Solvent | Yield | Source |
|---|---|---|---|---|---|
| 2-Chloroquinoxaline | Pd(OAc)₂/DPPF | Cs₂CO₃ | DMF | 55% | |
| 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | NaHCO₃ | DME/H₂O | 84% | |
| 5-Bromo-N,N-dimethylpyridin-2-amine | PdCl₂/PPh₃ | Ag₂O | DMA | 69% |
Key Observations :
-
Optimal conditions involve inert atmospheres (N₂/Ar) and polar aprotic solvents (DMF, DME) .
-
Catalyst systems like Pd(OAc)₂ with DPPF or Pd(PPh₃)₄ enhance reaction efficiency .
-
Yields improve with microwave-assisted heating (e.g., 140°C for 4–24 minutes) .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring facilitates SNAr reactions with amines or alkoxides.
Example Reaction :
-
Displacement of bromide in 2,6-dibromopyridine (7 ) with pyrrolidine forms intermediates like 6h under reflux conditions .
-
Conditions : Reflux in THF or DCM with excess amine (e.g., pyrrolidine) at 80–100°C for 12–24 hours.
Mechanistic Insight :
-
The boronic acid group stabilizes transition states via resonance, accelerating substitution.
Oxidation Reactions
The boronic acid group can be oxidized to hydroxyl or carbonyl derivatives under controlled conditions.
| Oxidizing Agent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| H₂O₂ | Phenol derivative | RT, aqueous ethanol | 65–75% | |
| KMnO₄ | Carboxylic acid derivative | Acidic, 60°C | 50–60% |
Applications :
Cross-Coupling with Heterocycles
The compound participates in regioselective couplings with nitrogen-containing heterocycles, enhancing drug-like properties.
Case Study :
-
Reaction with 6-bromopicolinic acid forms amide derivatives (e.g., D ) via coupling with 5-chloro-2-(trifluoromethyl)pyridin-3-amine .
-
Conditions : Oxalyl chloride activation in DCM, followed by DIEA-mediated amidation .
Structural Impact :
Mechanistic Pathways in Catalytic Cycles
The Suzuki-Miyaura reaction proceeds via three steps:
-
Oxidative Addition : Pd⁰ inserts into the C–X bond of aryl halides.
-
Transmetallation : Boronic acid transfers the aryl group to Pd.
-
Reductive Elimination : Pd releases the biaryl product, regenerating the catalyst .
Catalyst Optimization :
Stability and Reactivity Considerations
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in various catalytic reactions, including cross-coupling reactions.
Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biology:
Drug Discovery: The compound is explored for its potential as a pharmacophore in drug design and development.
Bioconjugation: It is used in the conjugation of biomolecules for various biological assays.
Medicine:
Therapeutics: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific biological pathways.
Industry:
Mechanism of Action
The mechanism of action of (2-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid hydrochloride involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The pyrrolidine group enhances its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
| CAS No. | Compound Name | Substituent Position/Type | Key Features | Purity (%) | Applications/Reactivity Notes |
|---|---|---|---|---|---|
| 1150114-75-2 | (2-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid HCl | 2-pyrrolidinyl, 3-B(OH)₂, HCl salt | High solubility, enhanced stability | N/A | Suzuki couplings, drug intermediates |
| 579525-46-5 | [6-(Dimethylamino)pyridin-3-yl]boronic acid | 6-dimethylamino, 3-B(OH)₂ | Electron-rich, moderate steric hindrance | N/A | Catalysis, fluorescent probes |
| 1218790-56-7 | (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid | 5-pyrrolidinyl, 3-B(OH)₂ | Altered regiochemistry, lower solubility | N/A | Medicinal chemistry, enzyme inhibition |
| 1072952-34-1 | (2-Methylpyridin-3-yl)boronic acid hydrochloride | 2-methyl, 3-B(OH)₂, HCl salt | Compact substituent, lower electron density | N/A | Polymer synthesis, agrochemicals |
| HC-4485 (MFCD20923618) | [6-(Pyrrolidin-1-yl)-5-CF₃-pyridin-3-yl]boronic acid | 6-pyrrolidinyl, 5-CF₃, 3-B(OH)₂ | Electron-withdrawing CF₃ group | 96 | Antibacterial agents, PET imaging |
| QP-0844 (MFCD29921773) | (1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid HCl | Fused pyrrolo-pyridine, HCl salt | Planar fused ring system | 95 | Kinase inhibitors, photodynamic therapy |
Electronic and Steric Effects
Solubility and Stability
- Hydrochloride Salts : Both 1150114-75-2 and 1072952-34-1 exhibit improved aqueous solubility due to their HCl salt forms, unlike neutral analogs like 579525-46-5 .
- Pyrrolidine vs. Methyl Substituents : The bulky pyrrolidine group in 1150114-75-2 may reduce crystallization tendencies compared to the compact methyl group in 1072952-34-1, enhancing its utility in solution-phase synthesis .
Research Findings and Challenges
- Reactivity in Cross-Coupling: A 2024 study noted that 1150114-75-2 achieves >90% yield in Suzuki couplings with aryl chlorides, outperforming 1072952-34-1 (75% yield) due to superior electron donation .
- Stability Issues : Neutral analogs like 579525-46-5 require anhydrous conditions, whereas hydrochloride salts (e.g., 1150114-75-2) tolerate moisture, simplifying industrial-scale reactions .
- Synthetic Limitations : The synthesis of 1150114-75-2 involves multi-step functionalization of pyridine, which is costlier than the direct borylation used for 1072952-34-1 .
Biological Activity
(2-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid hydrochloride, with the CAS number 1309978-66-2, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is particularly relevant in medicinal chemistry due to its applications in drug development and organic synthesis.
The primary mechanism of action for (2-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid hydrochloride is through its involvement in the Suzuki-Miyaura cross-coupling reactions, which are pivotal in organic synthesis. The compound acts as a reagent that facilitates the formation of carbon-carbon bonds by transmetalation processes .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and pharmacology. Its structural characteristics allow it to interact with biological targets effectively.
Antitumor Activity
Studies have demonstrated that derivatives of pyridine-based boronic acids can exhibit significant antitumor properties. For instance, compounds similar to (2-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid have shown in vitro activity against various cancer cell lines, including leukemia and solid tumors .
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with the active site serine residue. This property is particularly useful in developing therapeutic agents targeting specific pathways involved in cancer progression .
Case Studies
- Antiviral Activity : Some studies have indicated that boronic acid derivatives can inhibit viral replication, showcasing potential applications in treating viral infections such as Herpes simplex virus .
- Kinase Inhibition : Research has highlighted the ability of certain pyridine-boronic acid derivatives to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer cell proliferation .
Data Tables
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing (2-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling, leveraging the boronic acid moiety for cross-coupling with halogenated pyridine intermediates. Critical parameters include catalyst choice (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and solvent (e.g., THF/H₂O mixtures). Post-synthetic protonation with HCl yields the hydrochloride salt. Reaction optimization should prioritize avoiding boronic acid protodeboronation under acidic conditions .
- Data Consideration : Monitor reaction progress via TLC or HPLC (retention time ~1.26 minutes under acidic conditions) and confirm purity (>95%) using LCMS (e.g., m/z 366 [M+H]+ for analogous boronic esters) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the critical spectral markers?
- Methodology :
- ¹H/¹³C NMR : Key signals include the pyrrolidine N–CH₂ protons (δ ~2.5–3.5 ppm) and pyridine ring protons (δ ~7.5–8.5 ppm). The boronic acid group may appear as a broad peak in D₂O-exchanged samples .
- ¹¹B NMR : A singlet near δ 30 ppm confirms the boronic acid moiety .
- FT-IR : B–O stretching (~1340 cm⁻¹) and N–H (pyrrolidine) vibrations (~3300 cm⁻¹) .
Q. How does the hydrochloride salt form affect solubility and stability in aqueous vs. organic solvents?
- Methodology : The hydrochloride salt enhances aqueous solubility due to ionic character but may hydrolyze in prolonged aqueous storage. Stability tests in DMSO, MeOH, and H₂O (pH 4–7) should assess boronic acid integrity via UV-Vis (λ ~260 nm for pyridine) and NMR .
- Data Contradictions : Conflicting reports on hygroscopicity (e.g., similar boronic acid hydrochlorides in show variable moisture sensitivity) necessitate controlled humidity storage (<40% RH) .
Advanced Research Questions
Q. What strategies resolve discrepancies between computational docking predictions and experimental binding affinities for this compound in receptor studies?
- Methodology :
- Docking : Use Schrödinger Suite or AutoDock Vina with receptor structures (e.g., GPCRs or kinases). Account for protonation states of the pyrrolidine nitrogen under physiological pH .
- Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding. Adjust force field parameters if ΔG calculations deviate >2 kcal/mol from experimental data .
Q. How can conflicting crystallographic data (e.g., bond length anomalies in the boronic acid group) be reconciled?
- Methodology :
- Refinement : Use SHELXL with high-resolution data (d ≤ 0.8 Å) and restraints for B–O bond lengths (~1.36 Å). Test for twinning or disorder using PLATON .
- DFT Calculations : Compare experimental geometries with B3LYP/6-31G(d) optimized structures to identify steric or electronic distortions .
Q. What are the mechanistic implications of this compound’s reactivity in Pd-catalyzed cross-couplings under varying pH conditions?
- Methodology :
- Kinetic Studies : Monitor coupling efficiency (e.g., with 4-iodotoluene) under acidic (HCl) vs. neutral conditions. Use ¹¹B NMR to track boronic acid conversion .
- DFT Analysis : Calculate transition-state energies for transmetalation steps to explain pH-dependent rate changes .
- Data Conflict : shows ethyl ester boronic acids enhance stability in couplings, suggesting HCl may accelerate protodeboronation unless buffered .
Q. How does the pyrrolidine substituent influence the compound’s electronic properties and bioactivity?
- Methodology :
- Electrochemical Profiling : Cyclic voltammetry (e.g., in MeCN) reveals oxidation potentials linked to the pyrrolidine’s electron-donating effects .
- SAR Studies : Compare bioactivity (e.g., enzyme inhibition) with analogs lacking the pyrrolidine group. Use QSAR models to correlate logP/pKa with activity .
Methodological Notes
- Synthetic Optimization : Prioritize anhydrous conditions for boronic acid stability; use scavengers (e.g., BHT) to suppress radical degradation .
- Crystallography : For ambiguous structures, employ synchrotron radiation to improve data resolution and validate hydrogen bonding networks .
- Computational Cross-Checks : Always benchmark docking or DFT results against experimental data to avoid overfitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
